

Application Notes and Protocols: Diethyl Sulfoxide in Named Reactions

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Compound of Interest		
Compound Name:	Diethyl sulfoxide	
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Introduction

The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in academic research and the pharmaceutical industry. A prominent class of mild oxidation protocols utilizes an "activated" sulfoxide as the terminal oxidant. While dimethyl sulfoxide (DMSO) is overwhelmingly the reagent of choice in well-established named reactions such as the Swern, Parikh-Doering, and Corey-Kim oxidations, the analogous use of **diethyl sulfoxide** (DESO) is less documented.[1] This document provides detailed application notes and protocols for these key named reactions, assuming the general reactivity of **diethyl sulfoxide** will parallel that of dimethyl sulfoxide, and highlights the expected mechanistic pathways. It is important to note that while a patent suggests the broader applicability of "dialkyl sulfoxides" in such oxidations, specific experimental data for **diethyl sulfoxide** in these named reactions is sparse in the reviewed literature.[2] Therefore, the provided protocols are based on their well-established DMSO counterparts and should be considered as starting points for optimization when using **diethyl sulfoxide**.

Named Reactions Featuring Activated Sulfoxide Reagents







The Swern, Parikh-Doering, and Corey-Kim oxidations are premier methods for the mild oxidation of alcohols, avoiding the harsh conditions and heavy metal reagents of other methods.[3][4][5] They all rely on the in-situ formation of a highly electrophilic sulfur species from a sulfoxide and an activating agent. This species then reacts with the alcohol to form an alkoxysulfonium salt, which, upon deprotonation, collapses to the desired carbonyl compound and a dialkyl sulfide.[5][6][7]

The Swern Oxidation

The Swern oxidation employs oxalyl chloride or trifluoroacetic anhydride (TFAA) to activate the sulfoxide at low temperatures.[3][6] It is prized for its mild conditions and broad functional group tolerance.[3]

General Reaction Scheme:

Mechanism of Action:

The reaction proceeds through the initial formation of a chloro(diethyl)sulfonium species, which then reacts with the alcohol. The resulting alkoxysulfonium salt is deprotonated by a hindered base, typically triethylamine, to form a sulfur ylide. This ylide then undergoes a[8][9]-sigmatropic rearrangement via a five-membered ring transition state to yield the carbonyl product and diethyl sulfide.[3]

Experimental Protocol (Adapted from DMSO-based procedure):

- A solution of oxalyl chloride (1.1 1.5 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.
- A solution of **diethyl sulfoxide** (2.0 2.5 equivalents) in anhydrous DCM is added dropwise, maintaining the temperature below -60 °C. The mixture is stirred for 15-30 minutes.
- A solution of the alcohol (1.0 equivalent) in anhydrous DCM is added dropwise, again maintaining the low temperature. The reaction is stirred for 30-60 minutes.
- Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature.



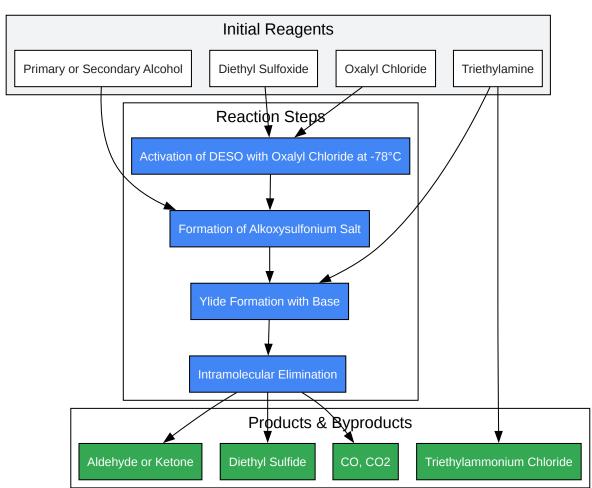
- The reaction is quenched with water, and the aqueous layer is extracted with DCM.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography.

Quantitative Data for Analogous DMSO-based Swern Oxidation:

Substrate (Alcohol)	Product (Aldehyde/Ketone)	Yield (%)	Reference
1-Decanol	Decanal	95	[6]
Cyclohexanol	Cyclohexanone	98	[6]
Geraniol	Geranial	85	[3]
(S)-(-)-2-Methyl-1- butanol	(S)-(+)-2- Methylbutanal	92	[6]

Logical Relationship Diagram for Swern Oxidation:





Swern Oxidation Workflow

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Caption: Workflow for the Swern oxidation of alcohols.

The Parikh-Doering Oxidation

The Parikh-Doering oxidation utilizes the sulfur trioxide-pyridine complex (SO3·py) as a milder activating agent for the sulfoxide, allowing the reaction to be performed at or above 0 °C.[4]







General Reaction Scheme:

Mechanism of Action:

The mechanism is analogous to the Swern oxidation. The sulfoxide is activated by the SO3·pyridine complex. The alcohol then attacks the activated sulfur species to form an alkoxysulfonium salt. A base, such as triethylamine or diisopropylethylamine, facilitates the deprotonation to form a sulfur ylide, which then collapses to the carbonyl product and diethyl sulfide.[4][7]

Experimental Protocol (Adapted from DMSO-based procedure):

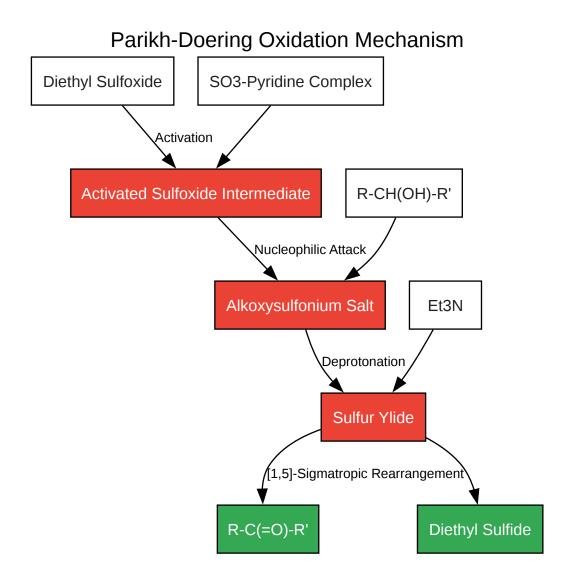
- To a solution of the alcohol (1.0 equivalent) and triethylamine (3.0 5.0 equivalents) in anhydrous DCM or a mixture of DCM and diethyl sulfoxide at 0 °C is added the sulfur trioxide-pyridine complex (1.5 - 3.0 equivalents) portion-wise.
- The reaction mixture is stirred at 0 °C for 15 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours.
- The reaction is quenched with water and the layers are separated.
- The aqueous layer is extracted with DCM.
- The combined organic layers are washed with saturated aqueous copper sulfate solution (to remove pyridine), water, and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated.
- The crude product is purified by flash column chromatography.

Quantitative Data for Analogous DMSO-based Parikh-Doering Oxidation:



Substrate (Alcohol)	Product (Aldehyde/Ketone)	Yield (%)	Reference
1-Octanol	Octanal	92	[7]
Cyclododecanol	Cyclododecanone	96	[4]
Benzyl alcohol	Benzaldehyde	95	[7]
4-Nitrobenzyl alcohol	4-Nitrobenzaldehyde	98	[7]

Reaction Pathway Diagram for Parikh-Doering Oxidation:



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Caption: Key steps in the Parikh-Doering oxidation.

The Corey-Kim Oxidation

In the Corey-Kim oxidation, the reactive electrophilic sulfur species is generated from the reaction of N-chlorosuccinimide (NCS) with diethyl sulfide (DES), the reduced form of **diethyl sulfoxide**. The resulting species then reacts with the alcohol. Alternatively, the reaction can be initiated with **diethyl sulfoxide** and an activating agent that generates the required chlorosulfonium species.[5]

General Reaction Scheme (starting from diethyl sulfide):

Mechanism of Action:

Diethyl sulfide reacts with NCS to form an electrophilic S-chloro sulfonium species. The alcohol attacks this species, leading to an alkoxysulfonium salt. Subsequent addition of a base, such as triethylamine, induces an elimination reaction to furnish the final carbonyl compound and regenerate diethyl sulfide.[5]

Experimental Protocol (Adapted from DMS-based procedure):

- A solution of N-chlorosuccinimide (1.1 1.3 equivalents) in anhydrous toluene is cooled to 0
 °C under an inert atmosphere.
- Diethyl sulfide (1.1 1.3 equivalents) is added dropwise, and the mixture is stirred for 30 minutes at 0 °C.
- The mixture is cooled to -25 °C, and a solution of the alcohol (1.0 equivalent) in anhydrous toluene is added.
- The reaction is stirred at -25 °C for 1-2 hours.
- Triethylamine (1.1 1.3 equivalents) is added, and the reaction is allowed to warm to room temperature.
- The reaction mixture is diluted with ether and washed with 1% HCl, water, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.



• The crude product is purified by flash column chromatography.

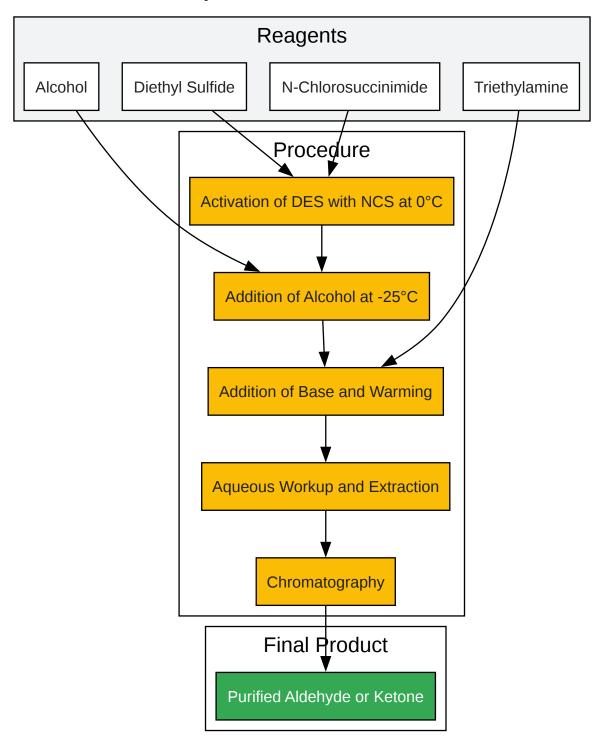
Quantitative Data for Analogous DMS-based Corey-Kim Oxidation:

Substrate (Alcohol)	Product (Aldehyde/Ketone)	Yield (%)	Reference
1-Heptanol	Heptanal	94	[5]
2-Octanol	2-Octanone	95	[5]
Cinnamyl alcohol	Cinnamaldehyde	85	[5]
4-tert- Butylcyclohexanol	4-tert- Butylcyclohexanone	93	[5]

Corey-Kim Oxidation Experimental Workflow:



Corey-Kim Oxidation Workflow



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Caption: Experimental workflow for the Corey-Kim oxidation.



Discussion on the Use of Diethyl Sulfoxide

While the protocols and data presented are based on reactions with DMSO, the chemical principles are expected to be directly applicable to **diethyl sulfoxide**. The ethyl groups in DESO are slightly more electron-donating than the methyl groups in DMSO, which might subtly influence the reactivity of the intermediate sulfonium species. However, these effects are generally not expected to fundamentally alter the course of the reaction. The primary difference for the experimentalist will be the physical properties of the byproduct, diethyl sulfide, compared to dimethyl sulfide. Diethyl sulfide has a higher boiling point (92 °C) than dimethyl sulfide (37 °C), which may require adjustments in the workup procedure for its removal. The odor profile, while still unpleasant, may also differ.

Conclusion

The Swern, Parikh-Doering, and Corey-Kim oxidations are powerful and versatile methods for the synthesis of aldehydes and ketones. Although the literature predominantly cites the use of dimethyl sulfoxide, the underlying mechanisms strongly suggest that **diethyl sulfoxide** can function as a competent reagent in these transformations. The provided protocols, adapted from established DMSO-based procedures, offer a solid foundation for the application of **diethyl sulfoxide** in these important named reactions, enabling researchers and professionals in drug development to explore its utility in their synthetic endeavors. Further experimental validation and optimization are encouraged to fully elucidate the scope and potential advantages of using **diethyl sulfoxide** in these contexts.

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